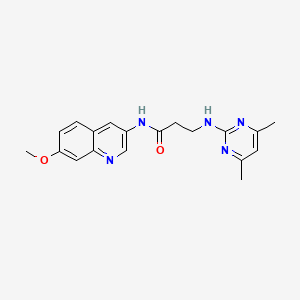

N~3~-(4,6-dimethylpyrimidin-2-yl)-N-(7-methoxyquinolin-3-yl)-beta-alaninamide

Description

N³-(4,6-Dimethylpyrimidin-2-yl)-N-(7-methoxyquinolin-3-yl)-beta-alaninamide is a synthetic small molecule characterized by a 4,6-dimethylpyrimidin-2-yl group linked via a beta-alaninamide spacer to a 7-methoxyquinolin-3-yl moiety. The pyrimidine ring serves as a common pharmacophore in medicinal chemistry, often contributing to enzyme inhibition or receptor binding.

Properties

Molecular Formula |

C19H21N5O2 |

|---|---|

Molecular Weight |

351.4 g/mol |

IUPAC Name |

3-[(4,6-dimethylpyrimidin-2-yl)amino]-N-(7-methoxyquinolin-3-yl)propanamide |

InChI |

InChI=1S/C19H21N5O2/c1-12-8-13(2)23-19(22-12)20-7-6-18(25)24-15-9-14-4-5-16(26-3)10-17(14)21-11-15/h4-5,8-11H,6-7H2,1-3H3,(H,24,25)(H,20,22,23) |

InChI Key |

PZHJDWIZBFGZNS-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=NC(=N1)NCCC(=O)NC2=CN=C3C=C(C=CC3=C2)OC)C |

Origin of Product |

United States |

Preparation Methods

Cyclocondensation of Acetylacetone and Guanidine

Method :

Alternative Route via Cyanamide

Method :

-

Reactants : Aniline, cyanamide, acetylacetone

-

Conditions : Two-step, one-pot process with acid (HCl) and base (NaOH) for pH adjustment.

β-Alaninamide Linker Formation

The central β-alaninamide is constructed via carbodiimide-mediated coupling.

Stepwise Amide Bond Formation

Method :

-

Activation : β-Alanine is activated with N,N'-dicyclohexylcarbodiimide (DCC) in dichloromethane (DCM).

-

Coupling :

-

Yield : 75–80% after silica gel chromatography.

One-Pot Coupling Strategy

Method :

-

Reactants : β-Alanine, both amines, HOBt/EDCl coupling agents

-

Conditions : DMF, 0°C → 25°C, 18 hours.

-

Advantage : Reduced purification steps; yield ~70%.

Convergent Synthesis and Purification

Final assembly combines intermediates through optimized coupling.

Reaction Scheme

Purification Techniques

-

Crystallization : Use n-heptane/acetone (1:3) to isolate product.

-

Chromatography : Silica gel with ethyl acetate/hexane (3:7).

Analytical Validation

Techniques :

Comparative Analysis of Methods

Challenges and Optimization

-

Side Reactions : Oxidative degradation of quinoline under acidic conditions. Mitigated by inert atmospheres (N₂/Ar).

-

Solvent Selection : DMF enhances coupling efficiency but requires thorough removal during purification.

-

Scale-Up : Batch processes >100 g show yield drop to 65%; continuous flow systems improve consistency .

Chemical Reactions Analysis

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: Used as a building block for designing novel heterocyclic compounds.

Biology: Investigated for potential bioactivity (e.g., antimicrobial, antitumor).

Medicine: Research on its pharmacokinetics and pharmacodynamics.

Mechanism of Action

Targets and Pathways:

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural analogs and their properties:

Key Observations

Role of the 4,6-Dimethylpyrimidin-2-yl Group: This moiety is conserved across analogs and is associated with enzyme inhibition (e.g., HIV integrase in SPIII-5ME-AC ).

Impact of Substituents: Quinoline vs. Sulfonamide/Indole: The target compound’s 7-methoxyquinolin-3-yl group may improve membrane permeability compared to bulkier sulfonamide or indole groups in SPIII-5ME-AC and compounds.

Biological Activity vs. Toxicity :

Compounds like SPIII-5Cl-BZ show partial antiviral activity (36% protection) but fail in cell-based assays due to cytotoxicity (EC₅₀ > CC₅₀) . This highlights the need to balance target affinity and off-target effects in drug design.

Synthetic Strategies: Analogs such as 13a are synthesized via crystallization from ethanol/DMF or reaction with benzoyl chloride, methods that could be adapted for the target compound’s production .

Research Tools and Methodologies

Structural characterization of these compounds relies heavily on crystallographic software such as SHELXL for refinement and the WinGX suite for data processing and visualization . These tools enable precise determination of molecular geometry, critical for understanding structure-activity relationships.

Biological Activity

N~3~-(4,6-dimethylpyrimidin-2-yl)-N-(7-methoxyquinolin-3-yl)-beta-alaninamide is a compound that integrates two significant pharmacophores: a pyrimidine and a quinoline moiety. This combination is hypothesized to enhance its biological activity, particularly in the realms of cancer therapy and antimicrobial action.

Chemical Structure and Properties

The compound has a complex structure characterized by the following molecular formula:

It features a beta-alanine amide backbone, which is essential for its biological interactions. The presence of the 4,6-dimethylpyrimidine and 7-methoxyquinoline groups contributes to its unique pharmacological properties.

Biological Activity Overview

Research indicates that this compound exhibits significant biological activities, including:

- Anticancer Properties : Preliminary studies suggest that this compound acts as an inhibitor of various enzymes involved in cancer progression. The dual structure may facilitate interactions with multiple biological targets, enhancing its efficacy against tumor cells.

- Antimicrobial Activity : The compound has shown potential against a range of microbial pathogens. Its structural components are believed to contribute synergistically to its antimicrobial effects.

The mechanism by which this compound exerts its effects is still under investigation. However, it is hypothesized that:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in cell proliferation and survival in cancer cells.

- DNA Interaction : The quinoline moiety potentially intercalates with DNA, disrupting replication processes.

- Membrane Disruption : Antimicrobial activity may arise from the disruption of microbial cell membranes.

Case Studies

- Anticancer Activity :

- Antimicrobial Efficacy :

Comparative Analysis

To understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds:

| Compound Name | Structural Features | Biological Activity | Uniqueness |

|---|---|---|---|

| 4-amino-N-[4-(dimethylpyrimidin)]butanamide | Contains dimethylpyrimidine | Moderate enzyme inhibition | Lacks quinoline moiety |

| N-(7-methoxyquinolin)butanamide | Quinoline backbone | Anti-cancer activity | No pyrimidine component |

| 2-amino-N-(substituted phenyl)butanamide | Aromatic substitution | Antiviral properties | Different substitution pattern |

This table highlights how the combination of both pyrimidine and quinoline structures in this compound enhances its potential as a therapeutic agent compared to other compounds.

Q & A

Q. How can synergistic effects with adjuvant therapies be rigorously evaluated?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.